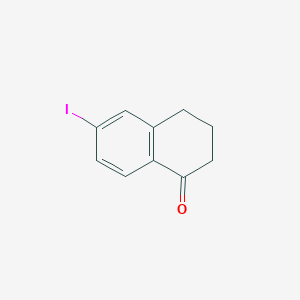

6-iodo-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

6-iodo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMAMZXVZVEYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670465 | |

| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340825-13-0 | |

| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-iodo-3,4-dihydronaphthalen-1(2H)-one chemical properties

An In-depth Technical Guide to 6-iodo-3,4-dihydronaphthalen-1(2H)-one: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount for the efficient development of novel pharmaceuticals and functional materials. Among the vast arsenal of building blocks available to the medicinal and materials chemist, this compound, commonly referred to as 6-iodo-1-tetralone, stands out as a particularly versatile and powerful intermediate. Its structure, featuring a rigid bicyclic tetralone core, provides a well-defined three-dimensional framework. More importantly, the presence of an iodine atom at the 6-position of the aromatic ring transforms the molecule into a highly adaptable substrate for a suite of palladium-catalyzed cross-coupling reactions.[1] This guide offers an in-depth exploration of the core chemical properties, reactivity, and strategic applications of 6-iodo-1-tetralone, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this key synthetic intermediate.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. 6-Iodo-1-tetralone is a pale-yellow to brown solid at room temperature.[2] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-iodo-3,4-dihydro-2H-naphthalen-1-one | [3][4] |

| Synonyms | 6-iodo-1-tetralone, 6-iodo-α-tetralone | [3][5] |

| CAS Number | 340825-13-0 | [2][3][4] |

| Molecular Formula | C₁₀H₉IO | [3][6] |

| Molecular Weight | 272.08 g/mol | [3][6] |

| Appearance | Pale-yellow to Yellow-brown to Brown Solid | [2] |

| Boiling Point | 344.3 °C at 760 mmHg | [6] |

| Density | 1.757 g/cm³ | [6] |

| XLogP3 | 2.7 - 2.8 | [3][6] |

The crystal structure of 6-iodo-1-tetralone has been determined, providing precise data on its solid-state conformation and intermolecular interactions.[3] This information can be critical for understanding its reactivity and for computational modeling studies.

Synthesis and Purification

While commercially available from various suppliers, understanding the synthesis of 6-iodo-1-tetralone provides insight into potential impurities and scale-up strategies. The most direct route involves the electrophilic iodination of the parent scaffold, 1-tetralone.

The rationale for this approach lies in the electron-donating nature of the fused alkyl ring, which activates the aromatic system towards electrophilic substitution. The substitution pattern is directed primarily to the 6-position due to a combination of electronic and steric factors.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of 6-iodo-1-tetralone.

Protocol: Electrophilic Iodination of 1-Tetralone (Conceptual)

-

Reaction Setup: Charge a reaction vessel with 1-tetralone and a suitable solvent (e.g., acetic acid or dichloromethane).

-

Reagent Addition: Add the chosen iodinating agent, such as N-Iodosuccinimide (NIS) or a combination of iodine (I₂) and a silver salt (e.g., AgNO₃) or an oxidizing agent. The choice of reagent dictates the reaction conditions and mechanism. Silver salts act as halogen activators, while oxidizing agents facilitate the formation of a more potent electrophilic iodine species.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of 6-iodo-1-tetralone is dominated by its performance as an aryl iodide in palladium-catalyzed cross-coupling reactions.[1][7][8] The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) for oxidative addition to a Palladium(0) center, the crucial first step in these catalytic cycles.[9] This high reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For 6-iodo-1-tetralone, this provides a direct route to 6-aryl or 6-vinyl tetralones, which are common motifs in bioactive molecules.

General Reaction Scheme: (Conceptual image of the reaction)

The mechanism proceeds via a well-established catalytic cycle. The choice of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, and base is critical for achieving high yields. The base is required to activate the organoboron species, facilitating the transmetalation step.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry reaction flask, add 6-iodo-1-tetralone (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

-

Solvent Addition: Degas a suitable solvent system (e.g., 1,4-dioxane/water, toluene) by bubbling with argon or nitrogen for 15-20 minutes, then add it to the flask. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to the target temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[12][13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[14][15][16] This reaction allows for the direct coupling of 6-iodo-1-tetralone with a wide variety of primary and secondary amines, providing access to 6-amino-tetralone derivatives.

General Reaction Scheme: (Conceptual image of the reaction)

This reaction is mechanistically similar to other cross-couplings but requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[15] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step in C-N bond formation.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15][16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Inert Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.

-

Reagent Addition: Add 6-iodo-1-tetralone (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Seal the vessel and heat to the required temperature (typically 80-110 °C). The use of microwave irradiation can often accelerate the reaction.

-

Workup and Purification: After cooling, the reaction is quenched carefully with water or saturated ammonium chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.[17]

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne), yielding arylalkynes.[18][19][20] This reaction is notable for its use of a dual-catalyst system, employing both palladium and a copper(I) salt (typically CuI) as a co-catalyst.[19] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]

General Reaction Scheme: (Conceptual image of the reaction)

The reaction is typically run in the presence of an amine base (e.g., triethylamine, diisopropylamine), which serves both as a base and often as the solvent.[20]

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Exemplary Protocol: Sonogashira Coupling

-

Inert Atmosphere: Add 6-iodo-1-tetralone (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%) to a reaction flask under argon.

-

Solvent and Reagents: Add an amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.5 eq.).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove metal salts.

-

Purification: Wash the filtrate with water, dry, and concentrate. Purify the crude product by column chromatography to yield the 6-alkynyl-1-tetralone derivative.[21][22]

Applications in Drug Discovery and Materials Science

The true value of 6-iodo-1-tetralone is realized in the molecular complexity it enables. The derivatives synthesized via the cross-coupling reactions described above are key precursors to a wide range of functional molecules.

-

Medicinal Chemistry: The tetralone scaffold is a "privileged structure" found in numerous natural products and pharmaceuticals. By functionalizing the 6-position, chemists can systematically explore the structure-activity relationship (SAR) of a lead compound. For example, introducing aromatic groups via Suzuki coupling can probe for beneficial pi-stacking interactions in a protein's active site, while adding amine functionalities via Buchwald-Hartwig amination can introduce hydrogen bond donors/acceptors or basic centers to improve solubility and target engagement.

-

Materials Science: The ability to introduce conjugated systems through Suzuki and Sonogashira couplings makes 6-iodo-1-tetralone a valuable building block for organic electronics. The resulting extended π-systems can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Safety and Handling

As a laboratory reagent, 6-iodo-1-tetralone must be handled with appropriate care. According to the Globally Harmonized System (GHS) of classification, it presents the following hazards:

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust tetralone core, combined with the exceptional reactivity of the aryl iodide moiety, provides a reliable and versatile platform for constructing complex molecular architectures. A comprehensive understanding of its properties and its central role in palladium-catalyzed cross-coupling reactions empowers researchers to design and execute efficient synthetic routes toward novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikimedia Foundation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikimedia Foundation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikimedia Foundation. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-6-methyl-tetralin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. U.S. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

RSC Advances. (n.d.). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. Royal Society of Chemistry. Retrieved from [Link]

-

YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Palladium-Catalyzed Reactions. Retrieved from [Link]

-

YouTube. (2016). Sonogashira Coupling Reaction. Retrieved from [Link]

-

Kemiezen. (n.d.). 6-Iodo-1-tetralone. Retrieved from [Link]

-

YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). 3,4-DIHYDRONAPHTHALEN-1(2H)-ONE OXIME. U.S. Food and Drug Administration. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Wikimedia Foundation. Retrieved from [Link]

-

Autech. (n.d.). What are the properties, uses, synthesis, and safety information of 6-Hydroxy-1-tetralone?. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 340825-13-0 [sigmaaldrich.com]

- 3. This compound | C10H9IO | CID 45489800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound-India Fine Chemicals [indiafinechemicals.com]

- 6. echemi.com [echemi.com]

- 7. nobelprize.org [nobelprize.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

An In-Depth Technical Guide to 6-iodo-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Iodinated Scaffolds in Medicinal Chemistry

The introduction of iodine into a molecular scaffold is a strategic decision in modern drug design. Beyond simply increasing molecular weight, the iodo group offers a unique combination of lipophilicity, metabolic stability, and, most critically, a versatile synthetic handle for further molecular elaboration. As a heavy halogen, iodine can form potent halogen bonds, influencing protein-ligand interactions in ways that are distinct from other halogens. Furthermore, the carbon-iodine bond is readily functionalized through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it an invaluable tool for late-stage diversification of drug candidates. This guide focuses on a particularly valuable iodinated building block: 6-iodo-3,4-dihydronaphthalen-1(2H)-one, a compound that marries the privileged tetralone core with the synthetic versatility of an aryl iodide.

Physicochemical and Structural Characteristics

This compound, also known as 6-iodo-1-tetralone, is a pale-yellow to brown solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 340825-13-0 | [1] |

| Molecular Formula | C₁₀H₉IO | [1] |

| Molecular Weight | 272.08 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown to Brown Solid | |

| Storage Temperature | Room Temperature |

The structure of this compound, characterized by a fused bicyclic system consisting of a benzene ring and a cyclohexanone ring with an iodine atom at the 6-position, is a key determinant of its reactivity and utility.

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through two primary, mechanistically distinct pathways: intramolecular Friedel-Crafts acylation and the Sandmeyer reaction. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Intramolecular Friedel-Crafts Acylation

This classical approach builds the tetralone core through the cyclization of a suitably substituted carboxylic acid. The key precursor is 4-(4-iodophenyl)butanoic acid.

Caption: Workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 4-(4-iodophenyl)butanoic acid (Illustrative)

-

This precursor can be synthesized from 4-iodophenylacetic acid through standard chain-extension methodologies, such as the malonic ester synthesis, followed by hydrolysis and decarboxylation.

Step 2: Intramolecular Friedel-Crafts Acylation

-

To a stirred solution of 4-(4-iodophenyl)butanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a fresh portion of dry dichloromethane and cool to 0 °C.

-

Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.[2]

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring it onto crushed ice and an aqueous HCl solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: The Sandmeyer Reaction

An alternative and often highly efficient method for introducing the iodo group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This route commences with the readily available 6-amino-3,4-dihydronaphthalen-1(2H)-one.

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

-

Dissolve 6-amino-3,4-dihydronaphthalen-1(2H)-one in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected spectral features can be predicted based on the structure and data from similar compounds.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The aliphatic protons will be observed as triplets or multiplets in the upfield region (δ 2.0-3.5 ppm). |

| ¹³C NMR | The carbonyl carbon will be the most downfield signal (δ > 190 ppm). Aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to its non-iodinated counterpart. Aliphatic carbons will appear in the δ 20-40 ppm region. |

| IR | A strong absorption band corresponding to the C=O stretch of the ketone will be prominent around 1680-1700 cm⁻¹. C-H stretching and aromatic C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 272, with a characteristic isotopic pattern for an iodine-containing compound. |

Synthetic Utility in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of both a ketone and an aryl iodide allows for orthogonal functionalization.

The Ketone as a Synthetic Handle

The ketone functionality can undergo a wide range of transformations, including:

-

Reduction to the corresponding alcohol, which can be a chiral center for asymmetric synthesis.

-

Reductive amination to introduce diverse amine-containing side chains.

-

Wittig reaction and related olefination reactions to form exocyclic double bonds.

-

Alpha-functionalization via enolate chemistry.

The Aryl Iodide as a Cross-Coupling Partner

The C-I bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position of the tetralone core, enabling the exploration of structure-activity relationships (SAR).

A notable application of 6-iodo-1-tetralone is in the enzymatic, regioselective, and stereoselective hydroxylation at the C4 position. This reaction, catalyzed by cytochrome P450-BM3 mutants, produces the corresponding (R)-alcohol. This chiral synthon is then utilized in palladium-catalyzed coupling reactions, demonstrating the synthetic utility of the iodo group for further derivatization without racemization of the newly formed stereocenter.

Caption: Chemoenzymatic approach utilizing 6-iodo-1-tetralone for the synthesis of chiral, functionalized tetralone derivatives.

This chemoenzymatic strategy highlights the power of combining biocatalysis with traditional organic synthesis, where this compound serves as a key bifunctional intermediate.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its tetralone core is a privileged scaffold found in numerous bioactive molecules, while the iodo substituent provides a crucial handle for a wide array of synthetic transformations. The ability to functionalize both the ketone and the aryl iodide moieties, often in an orthogonal fashion, makes this compound an ideal starting point for the construction of diverse chemical libraries for drug discovery. As the demand for novel therapeutics with complex molecular architectures continues to grow, the strategic use of well-designed, functionalized intermediates like this compound will undoubtedly play an increasingly important role in the efficient and innovative synthesis of the medicines of tomorrow.

References

-

Ilie, A., Harms, K., & Reetz, M. T. (2018). P450-Catalyzed Regio- and Stereoselective Oxidative Hydroxylation of 6-Iodotetralone: Preparative-Scale Synthesis of a Key Intermediate for Pd-Catalyzed Transformations. The Journal of Organic Chemistry, 83(14), 7504–7508. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. John Wiley & Sons, Inc. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Sandmeyer reaction. Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(61), 34963–35003. [Link]

Sources

An In-depth Technical Guide to 6-iodo-3,4-dihydronaphthalen-1(2H)-one: A Keystone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of contemporary drug development and complex molecule synthesis, the strategic incorporation of halogen atoms onto robust carbocyclic frameworks represents a cornerstone of medicinal chemistry. The halogen, particularly iodine, serves not merely as a sterically influential substituent but as a versatile synthetic handle, enabling a diverse array of subsequent chemical transformations. It is within this context that 6-iodo-3,4-dihydronaphthalen-1(2H)-one, also known as 6-iodo-1-tetralone, emerges as a molecule of significant interest.

This technical guide provides an in-depth exploration of the physical and chemical characteristics of this compound. We will delve into its structural attributes, spectroscopic signature, and chemical reactivity. Furthermore, this guide will illuminate its pivotal role as a key intermediate, offering field-proven insights into its application in the synthesis of complex bioactive molecules, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

Physicochemical and Structural Characteristics

The utility of a synthetic intermediate is fundamentally dictated by its inherent physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and analytical characterization.

Core Physical Properties

This compound is typically supplied as a solid, with its appearance ranging from pale-yellow to yellow-brown[1]. While it is a stable compound at room temperature, specific, experimentally determined physical constants such as a precise melting point and solubility in a range of common organic solvents are not extensively documented in readily accessible peer-reviewed literature. However, based on its structure—a moderately polar ketone with a large, hydrophobic aromatic system—it is anticipated to exhibit good solubility in chlorinated solvents like dichloromethane and chloroform, as well as in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

| Property | Value | Source |

| Molecular Formula | C₁₀H₉IO | [2] |

| Molecular Weight | 272.08 g/mol | [2] |

| Physical Form | Pale-yellow to Yellow-brown to Brown Solid | [1] |

| CAS Number | 340825-13-0 | [2] |

| Boiling Point | 344.3°C (Calculated) | [3] |

Molecular Structure and Conformational Analysis

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. This analysis provides unequivocal confirmation of its connectivity and offers insights into its solid-state conformation. The tetralone core consists of a benzene ring fused to a cyclohexanone ring. The cyclohexanone moiety adopts a conformation that minimizes steric strain, typically a half-chair or envelope form.

The presence of the iodine atom at the C6 position significantly influences the electronic properties of the aromatic ring, making the carbon atom to which it is attached (C6) an electrophilic center amenable to various coupling reactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the α,β-unsaturated ketone, which is expected in the region of 1680-1660 cm⁻¹. Other notable absorptions would include C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic methylene groups just below 3000 cm⁻¹. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the aromatic and aliphatic protons. The aromatic region would display a set of multiplets corresponding to the three protons on the substituted benzene ring. The aliphatic region would show three sets of signals for the methylene protons at C2, C3, and C4, likely appearing as multiplets due to spin-spin coupling. The protons on C4, being adjacent to the aromatic ring, would likely be the most downfield of the aliphatic signals.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct resonances. The most downfield signal would correspond to the carbonyl carbon (C1), typically in the range of 195-200 ppm. The aromatic carbons would appear in the 120-150 ppm region, with the carbon bearing the iodine atom (C6) being significantly shielded and appearing at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect. The aliphatic carbons (C2, C3, C4) would resonate in the upfield region of the spectrum.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 272. A prominent feature would be the characteristic isotopic pattern of iodine. The fragmentation pattern would likely involve the loss of an iodine radical (I•) and subsequent fragmentation of the tetralone core.

Synthesis and Chemical Reactivity

Synthetic Pathways: A Strategic Approach

The synthesis of this compound is not extensively detailed in the literature as a primary research focus, but rather as the preparation of a necessary intermediate. A logical and commonly employed strategy for its synthesis involves the introduction of the iodine substituent onto a pre-existing tetralone core. Two primary approaches are considered:

-

Sandmeyer Reaction from 6-Amino-1-tetralone: A robust and classical method for the introduction of an iodo group onto an aromatic ring is the Sandmeyer reaction. This would involve the diazotization of commercially available 6-amino-3,4-dihydronaphthalen-1(2H)-one with a source of nitrous acid (e.g., sodium nitrite in acidic media) to form a diazonium salt, followed by treatment with an iodide salt, such as potassium iodide, to yield the desired product.

Causality Behind Experimental Choices: The Sandmeyer reaction is chosen for its reliability and high functional group tolerance. The low temperatures required for the diazotization step are critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Direct Electrophilic Iodination of 1-Tetralone: Another viable route is the direct electrophilic iodination of the parent 1-tetralone. This reaction requires an electrophilic iodine source, often generated in situ. A common reagent system is iodine in the presence of an oxidizing agent, such as nitric acid or a hypervalent iodine reagent.

Causality Behind Experimental Choices: The choice of iodinating agent and reaction conditions is crucial to control the regioselectivity of the reaction. The electron-donating nature of the fused alkyl portion of the molecule directs electrophilic substitution to the 6- and 8-positions. Careful optimization would be necessary to favor the formation of the 6-iodo isomer.

Illustrative Synthesis Workflow (Sandmeyer Approach)

Caption: A generalized workflow for the synthesis of 6-iodo-1-tetralone via the Sandmeyer reaction.

Chemical Reactivity: The Iodo Group as a Linchpin

The chemical reactivity of this compound is dominated by two key features: the tetralone core and the carbon-iodine bond.

-

Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol (1-tetralol) using reducing agents like sodium borohydride, or reductive amination to introduce an amino group at the C1 position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The true synthetic power of this intermediate lies in the reactivity of the C-I bond. The iodine atom makes this compound an excellent substrate for a wide variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of aryl, alkynyl, vinyl, and amino substituents at the C6 position, providing rapid access to a diverse library of analogs for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of complex molecules with potential therapeutic applications. Its utility is exemplified by its use in both biocatalytic transformations and traditional synthetic organic chemistry.

A Substrate for Biocatalytic C-H Activation

A significant advancement in the use of 6-iodo-1-tetralone was demonstrated in the work of Ilie, Harms, and Reetz, who employed mutants of the cytochrome P450-BM3 enzyme to achieve a highly regio- and enantioselective hydroxylation at the C4 position. This enzymatic C-H activation, a transformation that is exceedingly difficult to achieve with conventional chemical catalysts, yields (R)-4-hydroxy-6-iodotetralone.

This chiral, bifunctional intermediate is of immense value as it contains both a versatile iodo-handle for cross-coupling and a stereodefined hydroxyl group that can be used for further derivatization or to influence the binding of the molecule to a biological target.

Biocatalytic Hydroxylation and Subsequent Derivatization

Caption: The enzymatic conversion of 6-iodo-1-tetralone to a valuable chiral intermediate for palladium-catalyzed reactions.

Precursor to Steroidal and Hormonal Analogs

The tetralone scaffold is a common structural motif in a variety of bioactive natural products and synthetic drugs, including some steroidal compounds. The ability to functionalize the C6 position of the tetralone core via the iodo-substituent makes this compound a valuable precursor in the synthesis of novel analogs of such compounds. For instance, its use as a starting material could facilitate the synthesis of novel thyroid hormone analogs or other nuclear receptor modulators, where substitution on the aromatic ring is critical for biological activity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound.

Conclusion

This compound stands out as a strategically important and highly versatile intermediate in modern organic synthesis and drug discovery. Its robust tetralone core, combined with the synthetically enabling carbon-iodine bond, provides a powerful platform for the construction of complex molecular architectures. Its demonstrated utility in advanced biocatalytic transformations and as a substrate for a wide range of palladium-catalyzed cross-coupling reactions underscores its value to researchers and scientists in the pharmaceutical industry. As the demand for novel, structurally diverse drug candidates continues to grow, the importance of keystone intermediates like 6-iodo-1-tetralone will undoubtedly increase, solidifying its place in the synthetic chemist's toolbox.

References

-

Ilie, A., Harms, K., & Reetz, M. T. (2018). P450-Catalyzed Regio- and Stereoselective Oxidative Hydroxylation of 6-Iodotetralone: Preparative-Scale Synthesis of a Key Intermediate for Pd-Catalyzed Transformations. The Journal of Organic Chemistry, 83(14), 7504–7508. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]

Sources

An In-depth Technical Guide to 6-iodo-3,4-dihydronaphthalen-1(2H)-one: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-iodo-3,4-dihydronaphthalen-1(2H)-one, a key synthetic intermediate in medicinal and materials chemistry. While the precise initial discovery of this compound is not extensively documented in seminal publications, its synthetic utility is evident from its appearance in numerous patents and contemporary chemical literature. This guide elucidates the most probable synthetic pathways, offering detailed, field-proven experimental protocols. It further explores the compound's historical context through its patented applications and its role as a versatile building block in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical scaffold.

Introduction: The Emergence of a Versatile Synthetic Intermediate

This compound, also known as 6-iodo-1-tetralone, is a bicyclic aromatic ketone with the chemical formula C₁₀H₉IO. Its structure, featuring a reactive iodine substituent on the aromatic ring and a ketone functional group, makes it a highly valuable precursor for a variety of chemical transformations. The tetralone core is a common motif in biologically active molecules and natural products, and the presence of the iodo group provides a handle for introducing further complexity through reactions such as cross-coupling, which are fundamental in modern drug discovery.

While a singular "discovery" paper for this compound is not readily identifiable, its importance can be traced through its utilization in various patented inventions and its role as a starting material in advanced organic synthesis. This guide will focus on the logical and most probable methods for its preparation, drawing from established organic chemistry principles and documented syntheses of analogous compounds.

Plausible Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached through two primary strategies:

-

Pathway A: The Sandmeyer Reaction of 6-amino-3,4-dihydronaphthalen-1(2H)-one. This classic and reliable method for introducing iodine into an aromatic ring proceeds via a diazonium salt intermediate.

-

Pathway B: Electrophilic Iodination of a Tetralone Precursor. This approach involves the direct iodination of a suitable tetralone derivative, such as 1-tetralone or 6-hydroxy-1-tetralone.

The following sections provide detailed experimental protocols for the most viable synthetic routes.

Pathway A: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary arylamines to aryl halides.[1] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds through the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.[1][2] The key precursor for this pathway is 6-amino-3,4-dihydronaphthalen-1(2H)-one.

Workflow for Pathway A:

Caption: Synthetic workflow for 6-iodo-1-tetralone via the Sandmeyer reaction.

Step 1: Synthesis of 6-amino-3,4-dihydronaphthalen-1(2H)-one

A practical and efficient method for the synthesis of 6-amino-1-tetralone from the readily available 6-hydroxy-1-tetralone was reported by Mizuno and Yamano in Organic Letters (2005).[3][4] This one-pot procedure utilizes a Smiles rearrangement.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in N,N-dimethylacetamide (DMA), add 2-bromo-2-methylpropionamide (1.2 eq).

-

Base Addition: Cool the mixture to 0-5 °C and add sodium hydroxide (3.0 eq) portion-wise, maintaining the temperature below 15 °C.

-

Rearrangement: Stir the reaction mixture at 25-35 °C for 5 hours.

-

Hydrolysis: Heat the mixture to 50-60 °C for 1 hour, then add water and reflux for an additional hour.

-

Workup and Isolation: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-amino-3,4-dihydronaphthalen-1(2H)-one.

Step 2: Sandmeyer Iodination of 6-amino-3,4-dihydronaphthalen-1(2H)-one

Experimental Protocol:

-

Diazotization: Dissolve 6-amino-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography on silica gel.

Pathway B: Electrophilic Iodination

Direct iodination of an aromatic ring is a common strategy, particularly for electron-rich substrates. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.

Workflow for Pathway B:

Caption: Synthetic workflow for 6-iodo-1-tetralone via electrophilic iodination.

Experimental Protocol (Hypothetical, based on general methods):

-

Reaction Setup: Dissolve 1-tetralone (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid or sulfuric acid). Alternatively, a mixture of iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide or nitric acid) can be used.[5]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The main challenge with this method is the potential formation of constitutional isomers. Purification by column chromatography is typically required to isolate the desired 6-iodo isomer.

Causality behind Experimental Choices:

-

The Sandmeyer reaction (Pathway A) is generally preferred for the synthesis of aryl iodides from anilines due to its high yield and regioselectivity. The starting material, 6-amino-1-tetralone, is readily accessible.

-

Electrophilic iodination (Pathway B) of unsubstituted 1-tetralone may lead to a mixture of isomers, complicating purification. The carbonyl group is deactivating and meta-directing, while the fused benzene ring directs ortho and para to the alkyl portion. This can lead to substitution at various positions. However, for certain substituted tetralones, this method can be highly effective.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 340825-13-0 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₉IO | PubChem |

| Molecular Weight | 272.09 g/mol | PubChem |

| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |

| IUPAC Name | 6-iodo-3,4-dihydro-2H-naphthalen-1-one | PubChem |

Spectroscopic data is crucial for the characterization of the compound. While a comprehensive set of spectra is best obtained experimentally, typical expected values are:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.0-7.2 (m, 3H, Ar-H), 2.9 (t, 2H, -CH₂-CO-), 2.6 (t, 2H, Ar-CH₂-), 2.1 (p, 2H, -CH₂-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 197 (C=O), 145-125 (Ar-C), 90-100 (C-I), 39, 30, 23 (aliphatic carbons).

-

Mass Spectrometry (EI): m/z (%) = 272 [M]⁺.

Historical Context and Applications in Drug Development

The history of this compound is primarily written in the patent literature, where it appears as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability of the iodo group to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

Several US patents, including US7312359 , US7531577 , and US7981923 , list this compound as a reactant or intermediate in the synthesis of tetralin and indane derivatives. These derivatives have been investigated for a variety of pharmacological activities.

A notable recent example of its application in academic research is the 2018 paper by Ilie, Harms, and Reetz in The Journal of Organic Chemistry. In this study, 6-iodotetralone was used as a substrate for P450-catalyzed regio- and stereoselective oxidative hydroxylation. This work highlights the compound's utility as a tool for creating complex, functionalized molecules that can serve as building blocks for drug discovery programs.

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates. While its formal discovery is not marked by a single, celebrated publication, its history is one of quiet utility, underpinning innovations in medicinal chemistry and organic synthesis. The synthetic pathways detailed in this guide, particularly the robust Sandmeyer reaction, provide reliable and scalable methods for its preparation. As the demand for novel, complex small molecules continues to grow in the pharmaceutical and materials science sectors, the importance of foundational building blocks like 6-iodo-1-tetralone is set to increase, ensuring its continued relevance in the years to come.

References

-

Mizuno, M., & Yamano, M. (2005). A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters, 7(17), 3629–3631. [Link][3]

-

Mizuno, M., & Yamano, M. (2005). A new practical one-pot conversion of phenols to anilines. PubMed. [Link][4]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stavber, S., & Jereb, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 123. [Link][5]

-

Parkway Scientific. (n.d.). HI-150 (340825-13-0, MFCD09751536). Retrieved from [Link]

-

Ilie, A., Harms, K., & Reetz, M. T. (2018). P450-Catalyzed Regio- and Stereoselective Oxidative Hydroxylation of 6-Iodotetralone: Preparative-Scale Synthesis of a Key Intermediate for Pd-Catalyzed Transformations. The Journal of Organic Chemistry, 83(14), 7504–7508. [Link]

- Google Patents. (n.d.). US Patent for Tetralin and indane derivatives and uses thereof Patent (Patent No. US 7,312,359 B2).

-

Rani, S., Agarwal, S., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1195-1215. [Link][2]

- Google Patents. (n.d.). US Patent for Arylsulfonamidyl tetralin derivatives and uses thereof Patent (Patent No. US 7,531,577 B2).

-

Wikipedia. (2023, December 2). Sandmeyer reaction. In Wikipedia. [Link][1]

- Google Patents. (n.d.). US Patent for Tetralin and indane derivatives and uses thereof Patent (Patent No. US 7,981,923 B2).

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new practical one-pot conversion of phenols to anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]

6-iodo-3,4-dihydronaphthalen-1(2H)-one molecular weight and formula

An In-depth Technical Guide to 6-iodo-3,4-dihydronaphthalen-1(2H)-one for Advanced Research

Executive Summary

This compound, also commonly known as 6-iodo-1-tetralone, is a highly functionalized bicyclic ketone that serves as a pivotal intermediate in advanced organic synthesis and medicinal chemistry. Its strategic importance lies in the combination of a reactive ketone moiety and an iodinated aromatic ring, which provides a versatile scaffold for constructing complex molecular architectures. The iodine atom acts as a crucial handle for modern cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides a comprehensive overview of its chemical properties, a validated synthetic approach with mechanistic rationale, key applications in drug discovery, and essential safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Tetralone Scaffold in Drug Discovery

The tetralone framework is recognized as a "privileged structure" in medicinal chemistry. Molecules incorporating this scaffold have shown a wide range of biological activities, serving as foundational components for antibiotics, antidepressants, and agents for treating neurodegenerative diseases like Alzheimer's.[1] The value of 6-iodo-1-tetralone, in particular, is amplified by its utility as a synthetic building block for creating novel therapeutics, especially those targeting the central nervous system (CNS).[2]

Core Physicochemical and Structural Properties

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉IO | [3] |

| Molecular Weight | 272.08 g/mol | [3] |

| IUPAC Name | 6-iodo-3,4-dihydro-2H-naphthalen-1-one | [3][4] |

| Synonyms | 6-iodo-1-tetralone, 6-iodo-3,4-dihydro-1(2H)-naphthalenone | [3][5] |

| CAS Number | 340825-13-0 | [3][4][5] |

| Appearance | Pale-yellow to yellow-brown solid | [5] |

| Storage Temperature | Room Temperature | [5] |

| Purity (Typical) | ≥97% | [5] |

The precise three-dimensional arrangement of the molecule has been confirmed by X-ray crystallography, providing definitive structural data for computational modeling and reaction planning.[3]

Synthesis and Mechanistic Considerations

While numerous methods exist for synthesizing the general tetralone core, a robust and common pathway to substituted tetralones involves a sequence of Friedel-Crafts reactions.[6] The synthesis of 6-iodo-1-tetralone can be logically constructed from commercially available starting materials.

Proposed Synthetic Workflow

The following diagram outlines a reliable multi-step synthesis, beginning with 3-iodophenylacetic acid and proceeding through cyclization.

Caption: Proposed synthetic pathway to 6-iodo-1-tetralone.

Rationale and Experimental Protocol

Expertise in Action: The choice of this pathway is deliberate. Using 3-iodophenylacetic acid as the starting material ensures the iodine atom is correctly positioned in the final product. The intramolecular Friedel-Crafts acylation is a high-yielding and well-established method for forming the second ring of the tetralone system.

Step-by-Step Protocol:

-

Acid Chloride Formation: To a solution of 3-iodophenylacetic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Reflux the mixture for 2-3 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-iodophenylacetyl chloride. This intermediate is typically used immediately in the next step.

-

Friedel-Crafts Acylation with Ethylene: Dissolve the crude acid chloride in a suitable solvent like 1,2-dichloroethane and cool to 0°C. Add anhydrous aluminum chloride (AlCl₃) portion-wise. Bubble ethylene gas through the stirred suspension. The reaction progress can be monitored by TLC. Upon completion, the reaction is quenched by carefully pouring it onto ice, followed by extraction with an organic solvent.

-

Intramolecular Cyclization (Nazarov Cyclization): The resulting 4-(3-iodophenyl)butanoic acid (after hydrolysis of the acyl chloride during workup) is heated in a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid. This promotes an intramolecular Friedel-Crafts acylation, where the carboxylic acid attacks the aromatic ring to form the six-membered ketone ring. The reaction mixture is then cooled, quenched with water, and the product is extracted.

-

Purification: The crude 6-iodo-1-tetralone is purified by column chromatography on silica gel to yield the final product.

Self-Validating System: Each step of this protocol can be validated. The formation of the acid chloride is confirmed by the disappearance of the carboxylic acid peak in IR spectroscopy. The success of the acylation and cyclization steps is monitored by TLC and confirmed by NMR spectroscopy of the purified product.

Applications in Drug Development and Chemical Synthesis

The synthetic utility of 6-iodo-1-tetralone is primarily derived from the reactivity of its two functional groups.

Intermediate for CNS-Active Agents

The tetralone scaffold is a core component of ligands for dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant medications.[2] The iodine atom at the 6-position is particularly valuable as it allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of new drug candidates. For instance, derivatives of the related 7-bromo-1-tetralone have been synthesized and evaluated as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters.[2]

Precursor for Natural Product Synthesis

Tetralone derivatives are key intermediates in the total synthesis of various natural products.[6] The ability to functionalize the aromatic ring of 6-iodo-1-tetralone makes it an attractive starting point for building more complex, polycyclic natural product skeletons.

Platform for Further Derivatization

The ketone functionality can be readily transformed into other groups. It can undergo reduction to an alcohol, reductive amination to introduce nitrogen-containing side chains, or serve as a site for alpha-alkylation. A notable application is the P450-catalyzed regioselective and stereoselective hydroxylation of 6-iodotetralone, which provides a key intermediate for further transformations involving palladium catalysis.[3]

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

GHS Hazard Statements: this compound is associated with the following hazards[3][5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and complex molecule synthesis. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an indispensable tool for medicinal and organic chemists. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers to leverage this compound in their advanced scientific pursuits.

References

-

Arkat USA. (n.d.). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. ARKIVOC. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

Fine Chemical Synthesis. (n.d.). Exploring the Applications of 6-Hydroxy-1-tetralone in Fine Chemical Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. PMC. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

-

ResearchGate. (2019). Isopropylation of 6-Methoxy-1-tetralone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

ChemAnalyst. (n.d.). What are the properties, uses, synthesis, and safety information of 6-Hydroxy-1-tetralone?. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Amino-1-tetralone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

The Strategic Versatility of 6-Iodo-3,4-dihydronaphthalen-1(2H)-one: A Hub for Innovation in Medicinal Chemistry and Materials Science

Abstract

6-Iodo-3,4-dihydronaphthalen-1(2H)-one, a seemingly unassuming bicyclic ketone, stands as a pivotal molecular scaffold with profound potential across diverse scientific disciplines. Its unique structural amalgamation—a reactive aryl iodide, a versatile ketone, and a conformationally significant tetralone core—renders it an exceptionally valuable starting material for the synthesis of complex molecular architectures. This in-depth technical guide navigates the expansive research landscape surrounding this compound, offering a sophisticated roadmap for researchers, medicinal chemists, and materials scientists. We will delve into state-of-the-art synthetic transformations, explore its burgeoning applications in drug discovery—from neuroprotective and anti-inflammatory agents to anticancer therapeutics—and illuminate its nascent potential in the realm of advanced materials. This document is designed not merely as a summary of existing knowledge but as a forward-looking prospectus on the innovative research avenues emanating from this versatile chemical entity.

Introduction: The Architectural Significance of the 6-Iodotetralone Scaffold

The tetralone framework is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] This structural unit imparts a unique three-dimensional character that can facilitate precise interactions with biological targets. The introduction of an iodine atom at the 6-position of the 3,4-dihydronaphthalen-1(2H)-one core dramatically amplifies its synthetic utility. The carbon-iodine bond serves as a highly versatile synthetic handle, amenable to a wide array of modern cross-coupling reactions, thereby enabling the systematic and modular construction of diverse chemical libraries.[2] This strategic placement of a reactive center on a biologically relevant scaffold is the cornerstone of the immense potential held by this compound.

This guide will provide a comprehensive exploration of the key research areas where this molecule can serve as a central building block. We will begin by dissecting the modern synthetic methodologies that unlock its derivatization potential, followed by an in-depth analysis of its applications in medicinal chemistry, and conclude with an emerging perspective on its role in materials science.

Core Synthetic Strategies: Unleashing the Potential of the C-I Bond

The reactivity of the aryl iodide in this compound is the gateway to its vast chemical space. Palladium-catalyzed cross-coupling reactions are the primary tools for its functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Bond Formation

The following sections detail the application of several pivotal cross-coupling reactions to the 6-iodotetralone scaffold. While specific literature examples directly on this molecule can be limited, the protocols provided are based on well-established methodologies for aryl iodides and serve as a robust starting point for experimental design.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in many pharmaceutical agents. This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 1: Conceptual workflow for the Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, linking the tetralone core to an alkyne. This is particularly valuable for creating rigid scaffolds and for subsequent transformations of the alkyne functionality.

Conceptual Workflow for Sonogashira Coupling:

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-iodo-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Safety Imperative of 6-iodo-3,4-dihydronaphthalen-1(2H)-one

This compound, also known as 6-iodo-1-tetralone, is a key synthetic intermediate in medicinal chemistry and materials science. Its utility lies in the strategic placement of the iodine atom on the aromatic ring, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira couplings. This reactivity profile makes it an invaluable building block for the synthesis of complex molecular architectures, including novel therapeutic agents and functional materials. However, the very features that make this compound a versatile reagent also necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established principles of chemical safety and risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. While a complete toxicological profile for this specific compound is not extensively documented, data from structurally related iodo-aromatic and halogenated ketone compounds, in conjunction with available safety data sheets (SDS), allows for a comprehensive risk assessment.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

Toxicological Insights and Mechanistic Considerations

The toxicity of this compound can be attributed to several factors inherent to its structure:

-

Iodine Moiety: Iodo-aromatic compounds can exhibit toxicity through various mechanisms. While iodine is an essential trace element, in the context of this organic molecule, it can participate in unwanted biological reactions. The carbon-iodine bond can be labile under certain physiological conditions, potentially leading to the release of reactive iodine species.

-

Ketone Functionality: The α,β-unsaturated ketone a moiety within the tetralone scaffold can be a Michael acceptor, allowing it to react with biological nucleophiles such as thiols in proteins (e.g., cysteine residues). This can lead to enzyme inhibition and cellular dysfunction.

-

Aromatic System: The naphthalenone core is a lipophilic aromatic system, which can facilitate its transport across biological membranes and potential for bioaccumulation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior and for designing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉IO | PubChem[1] |

| Molecular Weight | 272.08 g/mol | PubChem[1] |

| Appearance | Pale-yellow to yellow-brown to brown solid | Sigma-Aldrich[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with engineering controls serving as the primary barrier, supplemented by the diligent use of personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors that may be generated.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound or its solutions. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.

-

Body Protection: A flame-resistant laboratory coat should be worn and buttoned to its full length. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. However, in situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and accidents.

Weighing and Transferring

-

Designated Area: Weighing of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

-

Spatula and Weighing Paper: Use a clean, designated spatula for transferring the solid. Weigh the compound on a creased weighing paper or in a tared container.

-

Controlled Addition: When adding the solid to a reaction vessel, do so slowly and carefully to avoid creating dust. If dissolving the solid, add the solvent to the vessel first, if possible, and then add the solid to the solvent.

Storage and Segregation

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid storage with strong oxidizing agents, as this could lead to a vigorous or explosive reaction.

Waste Disposal

-

Categorization: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be considered hazardous waste.

-

Segregation: Halogenated organic waste should be collected in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

-

Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 4: Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

Spills

The appropriate response to a spill depends on its size and location.

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the material.

-